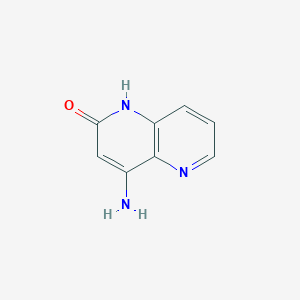

4-氨基-1,5-萘啶-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-1,5-naphthyridin-2-ol is a chemical compound with the CAS Number: 1909336-76-0 . It has a molecular weight of 161.16 and its IUPAC name is 4-amino-1,5-naphthyridin-2-ol . It is usually in powder form .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 4-Amino-1,5-naphthyridin-2-ol, has been a subject of research for the past 18 years . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The InChI code for 4-Amino-1,5-naphthyridin-2-ol is 1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H, (H3,9,11,12) . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis

1,5-naphthyridine derivatives, including 4-Amino-1,5-naphthyridin-2-ol, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis

4-Amino-1,5-naphthyridin-2-ol is a powder that is stored at room temperature . It has a molecular weight of 161.16 .科学研究应用

合成与配体形成

4-氨基-1,5-萘啶-2-醇及其衍生物在金属配位化学复杂配体的合成中充当关键的支架。例如,使用 Stille 偶联或 Friedlander 缩合等方法,1,5-萘啶已转化为一系列新的二齿和三齿配体。这些配体与 Ru(II) 配合物配位后,由于其吸收特性和金属-金属通信能力,表现出与光物理和电化学应用相关的性质 (Singh & Thummel, 2009)。

胺化和结构重排

在有机合成领域,4-氨基-1,5-萘啶-2-醇衍生物经历了引人入胜的重排,尤其是在胺化过程中。例如,涉及液氨中的钾酰胺的反应导致含有氨基衍生物的混合物,展示了该化合物在合成化学中的多功能性以及创建多样化分子结构的潜力 (Czuba, 2010)。

缓蚀

萘啶衍生物已被证明具有显着的缓蚀剂效用,证明了它们的化学多功能性。研究表明,某些萘啶化合物有效抑制盐酸中低碳钢表面的腐蚀,突出了它们在工业应用中保护金属免受腐蚀环境侵害的潜力 (Singh et al., 2016)。

氟离子传感

该化合物及其衍生物还用于化学传感,特别是用于氟化物等阴离子。某些合成的萘啶衍生物在光谱和比色氟离子检测中显示出有希望的结果,突出了它们在环境监测和分析化学应用中的潜力 (Chahal, Dar, & Sankar, 2018)。

光致发光材料

最后,4-氨基-1,5-萘啶-2-醇衍生物因其光致发光特性而受到探索。它们被掺入配合物和材料中,产生了具有显着发射特性的实体,可能有助于开发用于各种技术应用的新型光致发光探针、传感器和材料 (Zuo, Fu, Che, & Cheung, 2003)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

While the future directions for the research and application of 4-Amino-1,5-naphthyridin-2-ol are not explicitly mentioned in the search results, the significant importance of 1,5-naphthyridine derivatives in the field of medicinal chemistry suggests that future research may continue to explore their synthesis, reactivity, and biological activities.

作用机制

Target of Action

It’s known that 1,5-naphthyridine derivatives have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Mode of Action

It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .

Biochemical Pathways

It’s known that 1,5-naphthyridine derivatives can exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the biological activities of 1,5-naphthyridine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

生化分析

Biochemical Properties

It is known that 1,5-naphthyridine derivatives, which include 4-Amino-1,5-naphthyridin-2-ol, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Cellular Effects

It is known that 1,5-naphthyridine derivatives can act as ligands coordinating to metal ions, such as Pd(II), in aqueous solutions . This suggests that 4-Amino-1,5-naphthyridin-2-ol may interact with certain cellular components, potentially influencing cell function.

Molecular Mechanism

It is known that 1,5-naphthyridine derivatives can act as ligands coordinating to metal ions . This suggests that 4-Amino-1,5-naphthyridin-2-ol may interact with biomolecules in a similar manner, potentially leading to changes in gene expression or enzyme activity.

属性

IUPAC Name |

4-amino-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H3,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYZQILBHVKKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=O)N2)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2808024.png)

![1-(2,4-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2808027.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2808035.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)

![N-isopentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808038.png)

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2808039.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808044.png)